1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine
Description
Properties
IUPAC Name |
1-(3-aminophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15(2)12-6-8-16(9-7-12)19(17,18)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFOGBYUZWFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine typically follows a multi-step synthetic route involving:
- Sulfonylation of an aromatic amine precursor to introduce the benzenesulfonyl group at the 3-position.
- N,N-Dimethylation of piperidin-4-amine to obtain the dimethylated amine moiety.
- Coupling of the sulfonylated aromatic intermediate with the dimethylpiperidin-4-amine to form the target sulfonamide linkage.
This approach leverages well-established sulfonyl chloride chemistry and nucleophilic substitution reactions.
Detailed Preparation Methods
Sulfonylation of 3-Aminobenzenesulfonyl Precursors
- Starting Material: 3-aminobenzenesulfonyl chloride or equivalent sulfonylating agents.
- Reaction Conditions: The aromatic amine is treated with sulfonyl chlorides under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane or pyridine to form the sulfonamide intermediate.
- Catalysts/Additives: Base catalysts like triethylamine or pyridine are used to neutralize HCl formed during the reaction.
- Outcome: Formation of 3-aminobenzenesulfonyl derivatives with high regioselectivity at the 3-position.
N,N-Dimethylation of Piperidin-4-amine
- Starting Material: Piperidin-4-amine.
- Method: Reductive methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide with a base.
- Reaction Conditions: Mild heating (50–80 °C) in polar solvents such as methanol or ethanol.
- Outcome: Selective dimethylation of the piperidin-4-amine nitrogen to yield N,N-dimethylpiperidin-4-amine.
Coupling to Form the Sulfonamide
- Method: The sulfonyl chloride intermediate is reacted with N,N-dimethylpiperidin-4-amine.
- Reaction Conditions: The reaction is typically performed in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) at low temperature (0–10 °C) to room temperature.
- Base: Triethylamine or sodium carbonate is used to scavenge the HCl byproduct.
- Purification: The crude product is purified by recrystallization or chromatography to isolate the target compound.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-Aminobenzenesulfonyl chloride + base | 0–5 °C, DCM/pyridine | 3-Aminobenzenesulfonyl intermediate |
| 2 | Piperidin-4-amine + formaldehyde + formic acid | 50–80 °C, MeOH | N,N-Dimethylpiperidin-4-amine |
| 3 | Intermediate + N,N-dimethylpiperidin-4-amine + base | 0–10 °C to RT, anhydrous solvent | This compound |
Analytical and Process Considerations
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Yield Optimization: Temperature control and stoichiometric balance of reagents are critical for maximizing yield and minimizing side reactions.
- Purity Assessment: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structure and purity.
- Scalability: The described methods are amenable to scale-up with appropriate solvent and reagent handling protocols.
Research Findings and Comparative Analysis
- Patent WO2009043495A1 outlines sulfonyl-substituted aromatic amines preparation involving sulfonyl chlorides and amines, emphasizing controlled conditions for high selectivity and yield.
- US20080269170A1 describes related sulfonamide derivatives synthesis, highlighting the importance of base-mediated coupling and purification techniques.
- Both sources underscore the necessity of anhydrous and inert atmosphere conditions to prevent hydrolysis of sulfonyl chlorides and ensure efficient amide bond formation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Comments |
|---|---|---|---|
| Sulfonylation | 3-Aminobenzenesulfonyl chloride, base | 0–5 °C, DCM or pyridine | High regioselectivity, HCl scavenging needed |
| Piperidin-4-amine Dimethylation | Formaldehyde, formic acid or methyl iodide, base | 50–80 °C, methanol or ethanol | Selective N,N-dimethylation |
| Coupling to Sulfonamide | Sulfonyl intermediate, N,N-dimethylpiperidin-4-amine, base | 0–10 °C to RT, anhydrous solvent | Requires inert atmosphere, purification essential |
Chemical Reactions Analysis
Types of Reactions
1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The sulfonyl group in the target compound distinguishes it from analogues with simple aryl (e.g., 3-aminophenyl) or alkoxy (e.g., 3-methoxyphenyl) substituents. This group increases molecular weight by ~64 g/mol compared to 1-(3-aminophenyl)-N,N-dimethylpiperidin-4-amine .
- Quinazoline-containing derivatives (e.g., ) exhibit higher molecular weights (~367 g/mol) due to fused heterocyclic systems, which may reduce solubility but enhance target binding in kinase inhibitors .
Mechanistic Insights :
- The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets, whereas methoxy or chloro substituents in analogues () could prioritize lipophilicity for blood-brain barrier penetration .
Yield and Purity Trends :
- Piperidine derivatives with bulky substituents (e.g., quinazoline in ) often require multi-step syntheses with moderate yields (45–69%), while simpler analogues (e.g., ) achieve higher yields (54%) .
Biological Activity
1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine, also known as EN300-197816, is a synthetic organic compound with a molecular formula of C13H21N3O2S and a molecular weight of 283.39 g/mol. This compound is characterized by its sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C13H21N3O2S |
| Molecular Weight | 283.39 g/mol |
| IUPAC Name | 1-(3-aminophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrases and certain proteases, which play critical roles in various physiological processes.
- Modulation of Receptor Activity : This compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
- Antibacterial Properties : Similar to other sulfonamides, it may exhibit antibacterial activity by interfering with bacterial folate synthesis.
Pharmacological Studies
Research has shown promising results regarding the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent.
- Case Study 2 : In animal models of neurodegeneration, administration of this compound showed a reduction in markers of inflammation and oxidative stress.
Q & A
Q. What are the optimized synthetic routes for 1-(3-aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Alkylation of a piperidin-4-amine precursor (e.g., N,N-dimethylpiperidin-4-amine) with a sulfonyl chloride derivative (e.g., 3-aminobenzenesulfonyl chloride) under basic conditions. Solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydride are used to facilitate the reaction .
- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.3–2.8 ppm (piperidine CH₂ groups) and δ 7.2–7.5 ppm (aromatic protons of the sulfonamide). Discrepancies in integration ratios may arise from rotational isomerism of the sulfonamide group, resolved by variable-temperature NMR .
- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 298.1 (M+H⁺). Contradictions in fragmentation patterns are addressed using high-resolution MS (HRMS) .
- HPLC: A C18 column with a water/acetonitrile gradient (0.1% TFA) ensures purity assessment. Retention time variability due to pH sensitivity requires buffered mobile phases .
Advanced Research Questions
Q. How does the sulfonamide group influence the compound’s biological activity, and what experimental models validate its target engagement?
Methodological Answer:
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for piperidine-sulfonamide derivatives?
Methodological Answer:
- Hypothesis Testing: Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis of target proteins to validate key residues .
- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish noise from meaningful SAR trends. For example, steric effects of the N,N-dimethyl group may reduce activity in bulkier targets, requiring iterative synthesis of analogs .
Q. How is the compound’s stability under physiological conditions assessed, and what degradation pathways are relevant?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via HPLC. Major degradation products include hydrolyzed sulfonamide and oxidized piperidine .
- Oxidative Stress: Exposure to H₂O₂ (3%) identifies susceptibility of the 3-aminophenyl group to oxidation, mitigated by electron-donating substituents .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how are these validated experimentally?
Methodological Answer:
- In Silico Tools:
- Experimental Validation:
- Caco-2 Permeability Assay: Papp values >1 × 10⁻⁶ cm/s indicate moderate absorption.
- Microsomal Stability: Half-life (t₁/₂) >30 minutes in human liver microsomes suggests low hepatic clearance .
Contradiction Resolution & Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
